5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Mode of action
The mode of action of thiazoles can vary widely depending on their specific structure and the presence of other functional groups. In general, many thiazoles are known to interact with enzymes and receptors in the body, influencing their activity .
Biochemical pathways
Thiazoles are involved in a variety of biochemical pathways. For example, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Result of action
Thiazoles in general have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions with other biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule’s activity. For instance, the compound’s interaction with xanthine oxidase results in the inhibition of the enzyme’s catalytic activity, thereby affecting the production of uric acid. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, such as alterations in metabolic activity and changes in gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of enzyme activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as xanthine oxidase, influencing the production and breakdown of purine derivatives. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound may interact with cofactors and other regulatory molecules, further modulating its role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters. Accumulation of this compound in specific tissues or cellular compartments can affect its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the bromination of 2-methyl-1,3-thiazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 5-Bromo-1,3-thiazole-4-carboxylic acid
- 2-Amino-5-bromo-4-methylthiazole-4-carboxylic acid
Uniqueness
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAQBIVCVSXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668645 | |
Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899897-20-2 | |
Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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